2,2'-(Decane-1,10-diylbis(sulfanediyl))bis(6-methylpyrimidin-4-ol)
Overview
Description
2,2’-(Decane-1,10-diylbis(sulfanediyl))bis(6-methylpyrimidin-4-ol) is a multifunctional chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by its decane backbone linked to two 6-methylpyrimidin-4-ol groups through sulfanediyl bridges.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Decane-1,10-diylbis(sulfanediyl))bis(6-methylpyrimidin-4-ol) typically involves multicomponent reactions. One common method is the Hantzsch-like synthesis, which involves the reaction of bis(sulfanediyl)bis(6-aminopyrimidin-4-ones) with two equivalents of dimedone and the appropriate aromatic aldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the bis-alkylation reactions of appropriate 5-aryl-2-thioxohexahydropyrimido[4,5-b]quinoline-4,6-dione with corresponding dibromo compounds . This method allows for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Decane-1,10-diylbis(sulfanediyl))bis(6-methylpyrimidin-4-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl bridges to thiols.
Substitution: The pyrimidin-4-ol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrimidin-4-ol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-(Decane-1,10-diylbis(sulfanediyl))bis(6-methylpyrimidin-4-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in nanotechnology for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-(Decane-1,10-diylbis(sulfanediyl))bis(6-methylpyrimidin-4-ol) involves its interaction with molecular targets through its sulfanediyl and pyrimidin-4-ol groups. These interactions can modulate various biological pathways, including the inhibition of specific enzymes and the disruption of cellular processes. The compound’s ability to form stable complexes with other molecules also contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Propane-2,2-diylbis(sulfanediyl))diethanamine: Similar structure but with a propane backbone instead of decane.
3,3’-(Propane-2,2-diylbis(sulfanediyl))dipropionic acid: Contains a propionic acid group instead of pyrimidin-4-ol.
Uniqueness
2,2’-(Decane-1,10-diylbis(sulfanediyl))bis(6-methylpyrimidin-4-ol) is unique due to its decane backbone and the presence of two 6-methylpyrimidin-4-ol groups, which provide it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-methyl-2-[10-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]decylsulfanyl]-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2S2/c1-15-13-17(25)23-19(21-15)27-11-9-7-5-3-4-6-8-10-12-28-20-22-16(2)14-18(26)24-20/h13-14H,3-12H2,1-2H3,(H,21,23,25)(H,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQSTMRWTGTDCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCCCCCCCCCSC2=NC(=CC(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170501 | |
Record name | 4(1H)-Pyrimidinone, 2,2′-[1,10-decanediylbis(thio)]bis[6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601170501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325852-89-9 | |
Record name | 4(1H)-Pyrimidinone, 2,2′-[1,10-decanediylbis(thio)]bis[6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325852-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(1H)-Pyrimidinone, 2,2′-[1,10-decanediylbis(thio)]bis[6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601170501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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